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Introduction: In the landscape of biological research, the ability to maintain a stable and

physiologically relevant pH is paramount. Before the mid-20th century, researchers were often

hampered by the lack of suitable buffering agents, relying on compounds that were frequently

toxic, reactive, or ineffective in the neutral pH range crucial for most biological processes. This

technical guide delves into the seminal work of Dr. Norman E. Good and his colleagues, who,

in the 1960s, systematically identified and characterized a series of zwitterionic buffers that

revolutionized in vitro biological experimentation. These "Good's buffers" remain indispensable

tools in modern life sciences and drug development, providing the stable chemical environment

necessary for reliable and reproducible results.

The Genesis of a New Generation of Buffers:
Selection Criteria
Dr. Good's approach was not one of serendipity but of deliberate design. He established a set

of stringent criteria for an ideal biological buffer, a framework that continues to be relevant

today.[1][2] These criteria aimed to address the shortcomings of previously used buffers like

phosphates and amines.

The key selection criteria were:

pKa in the Physiological Range: The buffer's pKa, the pH at which it has maximum buffering

capacity, should lie between 6.0 and 8.0, the range where most biological reactions occur.[2]
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High Water Solubility: Buffers should be readily soluble in water to allow for the preparation

of concentrated stock solutions.

Membrane Impermeability: To avoid interference with intracellular processes, the buffer

should not readily cross biological membranes.[2]

Minimal Salt Effects: The buffer should have a minimal impact on the ionic composition of the

experimental medium.

Minimal Influence of Concentration, Temperature, and Ionic Composition on pKa: The

dissociation of the buffer should be relatively insensitive to changes in these parameters,

ensuring stable pH control under varying experimental conditions.[2]

Well-Behaved Cation Interactions: If the buffer forms complexes with metal ions, these

complexes should remain soluble. Ideally, the buffer should have a low propensity to bind

essential divalent cations like Mg²⁺ and Ca²⁺.

Chemical and Enzymatic Stability: The buffer should be resistant to degradation under

experimental conditions.

Biochemical Inertness: The buffer should not participate in or interfere with the biological

reactions being studied.

Low Absorbance in the UV-Visible Range: The buffer should not absorb light in the spectral

region commonly used for spectrophotometric assays (above 230 nm).

Physicochemical Properties of Good's Buffers
The systematic application of these criteria led to the identification and synthesis of a series of

novel zwitterionic compounds, as well as the recognition of the utility of some previously known

but overlooked substances. The following tables summarize the key quantitative data for a

selection of the most commonly used Good's buffers.

Table 1: Physicochemical Properties of Selected Good's Buffers
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Buffer
Molecular
Weight ( g/mol
)

pKa at 20°C ΔpKa/°C
Useful pH
Range

MES 195.24 6.15 -0.011 5.5 - 6.7

ADA 190.16 6.62 -0.011 6.0 - 7.2

PIPES 302.37 6.80 -0.009 6.1 - 7.5

ACES 182.17 6.88 -0.020 6.1 - 7.5

BES 213.25 7.15 -0.016 6.4 - 7.8

MOPS 209.26 7.20 -0.011 6.5 - 7.9

TES 229.20 7.50 -0.020 6.8 - 8.2

HEPES 238.30 7.55 -0.015 6.8 - 8.2

HEPPS 252.33 8.00 -0.011 7.3 - 8.7

Tricine 179.17 8.15 -0.021 7.4 - 8.8

Bicine 163.17 8.35 -0.018 7.6 - 9.0

CHES 207.29 9.55 -0.011 8.6 - 10.0

Data compiled from multiple sources.

Table 2: Metal Ion Binding Constants (log K) for Selected Good's Buffers with Divalent Cations
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Buffer Mg²⁺ Ca²⁺ Mn²⁺ Cu²⁺

MES - - -
No significant

binding

PIPES - - -
No significant

binding

MOPS - - -
No significant

binding

HEPES - - -

7.04 - 7.68

(strong binding

by contaminants)

TES 2.5 2.9 3.5 5.5

Tricine 3.3 3.8 4.6 7.2

Bicine 3.1 3.6 4.3 7.8

Note: Metal ion binding can be complex and is influenced by pH and the presence of other

ligands. The data presented here are indicative and sourced from various studies. A "-"

indicates that reliable data was not readily available.

Experimental Protocols for Characterizing Buffer
Properties
To ensure that the selected buffers met the stringent criteria, Dr. Good and his team would

have employed a variety of experimental techniques. While the exact protocols from their

original publications are not readily available in modern digital formats, the principles behind

these tests are well-established. Below are detailed methodologies for key experiments that

are representative of how these properties would be assessed today.

Protocol 1: Determination of Membrane Permeability
using a Cell-Based Assay
This protocol describes a modern method to assess the permeability of a buffer across a cell

monolayer, a key characteristic of Good's buffers.
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Objective: To quantify the rate at which a buffer molecule crosses a confluent monolayer of

cells.

Materials:

Caco-2 or MDCK cells

Transwell® inserts (e.g., 0.4 µm pore size)

24-well plates

Cell culture medium

Hanks' Balanced Salt Solution (HBSS) buffered with a known permeable compound (e.g.,

Lucifer Yellow) and the test buffer

LC-MS/MS or a suitable analytical method for buffer quantification

Plate reader for fluorescence measurement (for Lucifer Yellow)

Procedure:

Cell Culture: Culture Caco-2 or MDCK cells on Transwell® inserts until a confluent

monolayer is formed. The integrity of the monolayer should be confirmed by measuring the

transepithelial electrical resistance (TEER).

Preparation of Test Solutions: Prepare a solution of the test buffer in HBSS at a known

concentration. A parallel solution containing a low-permeability marker (e.g., Lucifer Yellow)

should also be prepared to monitor the integrity of the cell monolayer during the experiment.

Permeability Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test

buffer solution to the apical (upper) chamber of the Transwell® inserts. c. Add fresh HBSS to

the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At

various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral

chamber. f. Replace the collected volume with fresh HBSS.

Sample Analysis: a. Analyze the concentration of the test buffer in the basolateral samples

using a validated analytical method such as LC-MS/MS. b. Measure the fluorescence of the
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Lucifer Yellow in the basolateral samples to ensure the monolayer integrity was maintained

throughout the experiment.

Data Analysis: Calculate the apparent permeability coefficient (Papp) for the buffer using the

following equation: Papp = (dQ/dt) / (A * C₀) Where:

dQ/dt is the rate of appearance of the buffer in the basolateral chamber.

A is the surface area of the Transwell® membrane.

C₀ is the initial concentration of the buffer in the apical chamber.

A low Papp value indicates low membrane permeability, a desirable characteristic for a

biological buffer.

Protocol 2: Assessment of Biochemical Inertness via an
Enzyme Inhibition Assay
This protocol outlines a general method to determine if a buffer interferes with the activity of a

common enzyme.

Objective: To assess the inhibitory effect of a test buffer on the activity of a model enzyme,

such as alkaline phosphatase.

Materials:

Purified alkaline phosphatase

p-Nitrophenyl phosphate (pNPP), a chromogenic substrate

The test buffer

A known, non-interfering buffer (e.g., Tris-HCl) as a control

96-well microplate

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
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Procedure:

Prepare Reagents: a. Prepare a stock solution of alkaline phosphatase in the control buffer.

b. Prepare a stock solution of pNPP in the control buffer. c. Prepare a series of dilutions of

the test buffer at various concentrations.

Enzyme Assay: a. In a 96-well plate, set up the following reactions in triplicate:

Control: Control buffer + alkaline phosphatase + pNPP.
Test: Test buffer (at various concentrations) + alkaline phosphatase + pNPP.
Blank: Control buffer + pNPP (no enzyme). b. Pre-incubate the buffer and enzyme
solutions at the desired temperature (e.g., 37°C) for 5-10 minutes. c. Initiate the reaction
by adding the pNPP substrate to all wells. d. Immediately measure the absorbance at 405
nm and continue to take readings at regular intervals (e.g., every minute) for 10-15
minutes.

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each condition by determining

the slope of the linear portion of the absorbance vs. time plot. b. Compare the V₀ of the

reactions in the test buffer to the V₀ of the control reaction. c. Calculate the percentage of

inhibition for each concentration of the test buffer.

A lack of significant inhibition across a range of concentrations indicates that the buffer is

biochemically inert with respect to the tested enzyme.

Visualizing Workflows with Good's Buffers
The utility of Good's buffers is best understood in the context of the experimental workflows

they enable. Below are Graphviz diagrams illustrating two common applications.
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Reagent Preparation Assay Execution
Data Analysis

Prepare:
- Enzyme Stock

- Substrate Stock
- Good's Buffer (e.g., HEPES)

Set up reactions in microplate:
- Buffer

- Enzyme
- Substrate (to initiate)

Incubate at controlled temperature
Measure product formation
(e.g., absorbance change)

over time
Plot Absorbance vs. Time Calculate Initial Velocity (V₀) Determine Kinetic Parameters

(Km, Vmax)
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Sample Preparation

Gel Electrophoresis

Protein Transfer

Immunodetection

Cell Lysis in RIPA Buffer
(containing Tris-HCl)

Protein Quantification
(e.g., BCA Assay)

Load Samples onto
SDS-PAGE Gel

Separate Proteins by Size

Transfer Proteins to
PVDF or Nitrocellulose Membrane

Block Membrane
(e.g., with BSA in TBST)

Incubate with Primary Antibody

Wash with TBST

Incubate with HRP-conjugated
Secondary Antibody

Wash with TBST

Add Chemiluminescent Substrate
and Image

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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